4-(Difluoromethoxy)isoquinoline
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Overview
Description
4-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal catalysis to achieve the desired fluorination. These methods are scalable and can produce high yields of the target compound. For example, the use of palladium-catalyzed cross-coupling reactions has been shown to be effective in the synthesis of various fluorinated isoquinolines .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)isoquinoline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
4-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targetsThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-1-(difluoromethoxy)isoquinoline
- 4-Trifluoromethylisoquinoline
- 5-Fluoroisoquinoline
Comparison: 4-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to other fluorinated isoquinolines, this compound exhibits different reactivity and biological activity profiles, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H |
InChI Key |
MITKTJLRJLOHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2OC(F)F |
Origin of Product |
United States |
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